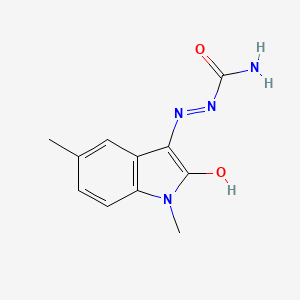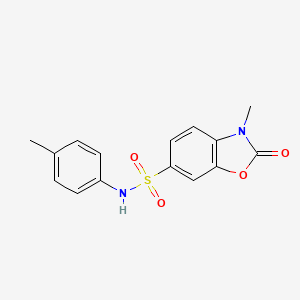![molecular formula C14H16N2O2S B5681407 methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biotechnology.
Mechanism of Action
The mechanism of action of Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. It has also been suggested that this compound may inhibit the replication of certain viruses by interfering with their viral life cycle.
Biochemical and Physiological Effects:
Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in tumor cells. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate has several advantages and limitations for lab experiments. One advantage is that this compound exhibits potent anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising therapeutic agent for the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate. One direction is to further investigate the mechanism of action of this compound in order to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in order to determine its safety and efficacy in vivo. Additionally, further studies are needed to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Conclusion:
In conclusion, Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate is a promising compound that exhibits potent anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biotechnology. However, further studies are needed to investigate the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound in order to optimize its therapeutic potential.
Synthesis Methods
Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate can be synthesized using various methods. One of the most commonly used methods is the reaction of 3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-2-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate.
Scientific Research Applications
Methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate has been studied for its potential applications in the field of medicine and biotechnology. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and autoimmune disorders.
properties
IUPAC Name |
methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-9-10-5-4-6-12(10)16-14(11(9)7-15)19-8-13(17)18-2/h3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKACBTNGTDFJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1CCC2)SCC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)




![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)


![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)

![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)